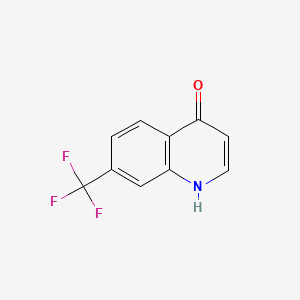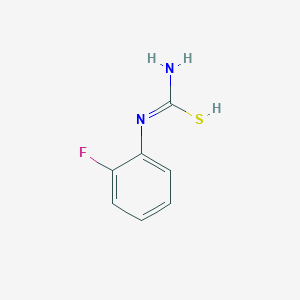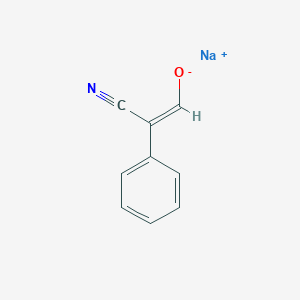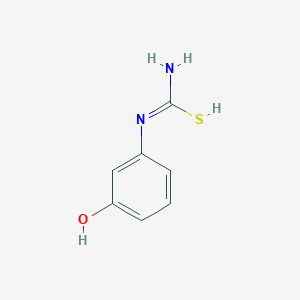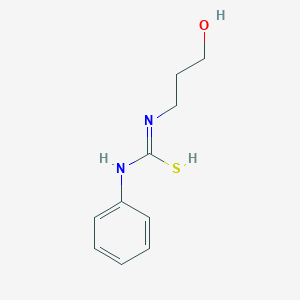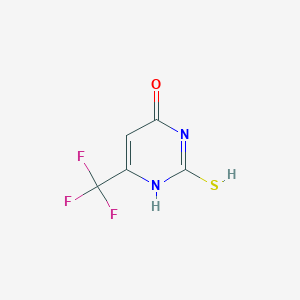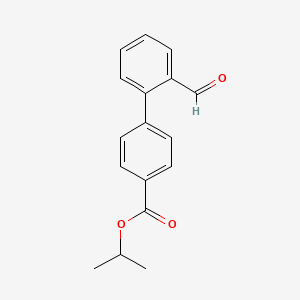
2'-Formyl-biphenyl-4-carboxylic acid isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Formyl-biphenyl-4-carboxylic acid isopropyl ester is an organic compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . This compound is characterized by the presence of a formyl group attached to the biphenyl structure and an isopropyl ester group attached to the carboxylic acid moiety. It is primarily used in research settings, particularly in the fields of organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Formyl-biphenyl-4-carboxylic acid isopropyl ester typically involves the following steps:
Formation of Biphenyl-4-carboxylic Acid: This can be achieved through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Industrial Production Methods
While specific industrial production methods for 2’-Formyl-biphenyl-4-carboxylic acid isopropyl ester are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-Formyl-biphenyl-4-carboxylic acid isopropyl ester can undergo various chemical reactions, including:
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), and halogenating agents (Br2, Cl2).
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxyl group.
Substitution: Introduction of nitro, sulfonyl, or halogen groups onto the biphenyl structure.
Scientific Research Applications
2’-Formyl-biphenyl-4-carboxylic acid isopropyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe or a building block in the synthesis of biologically active compounds.
Medicinal Chemistry: It is explored for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 2’-Formyl-biphenyl-4-carboxylic acid isopropyl ester depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological studies, its mechanism would depend on the target molecule it interacts with, which could involve binding to specific proteins or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the formyl and isopropyl ester groups, making it less versatile in certain reactions.
4’-Formyl-biphenyl-2-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of an isopropyl ester.
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
Uniqueness
2’-Formyl-biphenyl-4-carboxylic acid isopropyl ester is unique due to the combination of its formyl and isopropyl ester groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis and material science .
Properties
IUPAC Name |
propan-2-yl 4-(2-formylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12(2)20-17(19)14-9-7-13(8-10-14)16-6-4-3-5-15(16)11-18/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWIZKSPGYRXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

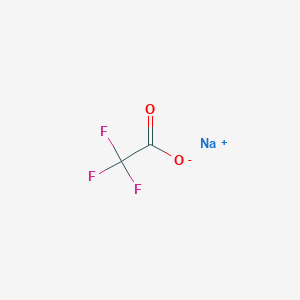
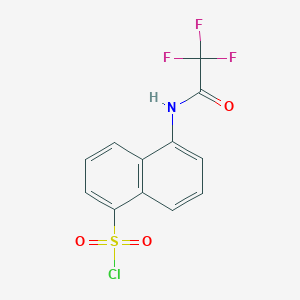
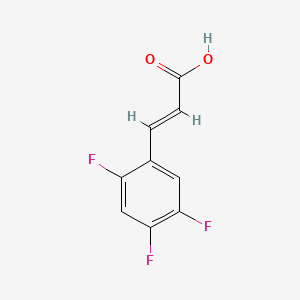
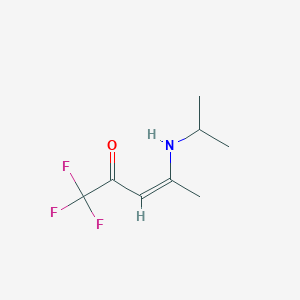
![[Amino-[4-(trifluoromethyl)phenyl]methylidene]azanium;chloride;dihydrate](/img/structure/B7724755.png)
![1-[4-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724765.png)
![N'-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7724766.png)
